An In-depth Technical Guide to the Core Properties of alpha-L-fructofuranose
An In-depth Technical Guide to the Core Properties of alpha-L-fructofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of alpha-L-fructofuranose. While L-sugars are less common in nature compared to their D-counterparts, their unique characteristics are of growing interest in various fields, including drug development and nutritional science. This document summarizes key data, outlines relevant experimental methodologies for characterization, and illustrates the structural relationships of this molecule.
Physicochemical Properties
Alpha-L-fructofuranose is a monosaccharide and an enantiomer of the more common alpha-D-fructofuranose.[1][2][3] It is a six-carbon ketose that exists in a five-membered ring structure analogous to furan.[4] The "alpha" designation indicates the stereochemistry at the anomeric carbon (C-2), where the hydroxyl group is oriented downwards in the Haworth projection.[4] As the L-isomer, the configuration at the chiral center furthest from the anomeric carbon (C-5) is opposite to that of D-fructose.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of alpha-L-fructofuranose. Much of the experimental data is reported for its enantiomer, alpha-D-fructofuranose; however, properties such as molecular weight, melting point, and solubility are expected to be identical for both enantiomers. The optical rotation will be equal in magnitude but opposite in direction.
| Property | Value | Source |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Exact Mass | 180.06338810 Da | [1][5] |
| IUPAC Name | (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [1] |
| CAS Number | 41847-51-2 | [1] |
Table 1: General and Chemical Properties of alpha-L-fructofuranose.
| Property | Value (for D-fructose/furanose) | Source |
| Melting Point | ~103 °C (for D-fructose) | [6] |
| Water Solubility | ~4000 g/L at 25 °C (for D-fructose) | [6] |
| XLogP3 | -2.3 | [1][5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Complexity | 162 | [1][5] |
Table 2: Physical and Computed Properties. Data for melting point and solubility are for D-fructose, but are expected to be identical for the L-enantiomer.
| Property | Value | Source |
| Specific Rotation [α]D | Expected to be the opposite of D-fructose (-92°) | [7][8] |
Table 3: Optical Activity. The specific rotation of L-fructose is equal in magnitude and opposite in sign to that of D-fructose.
Structural Elucidation and Relationship
The structural determination of monosaccharides like alpha-L-fructofuranose relies on a combination of spectroscopic techniques. The relationship between the linear L-fructose and its cyclic furanose form, as well as its enantiomeric relationship with D-fructose, is fundamental to its chemistry.
Caption: Structural relationships of alpha-L-fructofuranose.
Experimental Protocols for Characterization
While specific protocols for alpha-L-fructofuranose are not widely published due to its limited natural abundance, standard methodologies for carbohydrate analysis are applicable.
Mass Spectrometry for Molecular Weight and Formula Determination
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used. The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.
-
Data Analysis: The measured m/z is used to calculate the exact mass of the molecule. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C6H12O6) to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Objective: To determine the covalent structure and stereochemistry of the molecule.
-
Methodology: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. The sample is dissolved in a deuterated solvent (e.g., D₂O).
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR: Establishes correlations between protons and carbons, allowing for the complete assignment of the furanose ring structure and the stereochemistry at each chiral center.
-
-
Data Analysis: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to piece together the molecule's structure, confirming the furanose ring and the alpha configuration at the anomeric carbon.
Polarimetry for Optical Rotation Measurement
-
Objective: To measure the specific rotation and confirm the L-configuration.
-
Methodology: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water). The solution is placed in a polarimeter cell of a defined path length. The instrument measures the angle by which the plane of polarized light is rotated by the solution.
-
Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. A negative value for fructofuranose would be consistent with the L-enantiomer.
Workflow for Physicochemical Characterization
The logical flow for characterizing a sample of alpha-L-fructofuranose would follow a standard procedure for small molecule identification and verification.
Caption: A typical experimental workflow for characterization.
Natural Occurrence and Biological Significance
While D-fructose is a common natural sugar found in fruits, honey, and as a component of sucrose, the L-isomers of sugars are rare in nature.[6][9] There is limited evidence of significant natural occurrence or a defined biological role for alpha-L-fructofuranose in metabolic pathways of most organisms. Its primary relevance is in synthetic chemistry and as a potential tool in drug design, where L-sugars can offer increased stability against enzymatic degradation.
References
- 1. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-Fructofuranose | C6H12O6 | CID 11105942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10489-79-9,a-D-Fructofuranose ,CAS:10489-79-9 [chemsynlab.com]
- 4. Please explain how we can differentiate beta and alpha-D-fructopyranose from beta and alpha-L-fructofuranose? What is the difference in their ring structures? [vedantu.com]
- 5. alpha-D-fructofuranose|lookchem [lookchem.com]
- 6. byjus.com [byjus.com]
- 7. D(-)-Fructose CAS#: 57-48-7 [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. unacademy.com [unacademy.com]
